molecular formula C21H25ClN2O B4980684 N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride

N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride

Cat. No.: B4980684
M. Wt: 356.9 g/mol
InChI Key: BQVPFOHSHDQDSU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride is a synthetic organic compound This compound is characterized by its complex structure, which includes a methylphenyl group, an isoquinolinium ion, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinium ion, followed by the introduction of the acetamide group and the methylphenyl group. Common reagents used in these reactions include alkylating agents, amines, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It might be used in assays to investigate its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might be evaluated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might make it suitable for specific applications, such as in electronics or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. Alternatively, if it acts as a receptor agonist, it might mimic the action of a natural ligand and activate the receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide
  • N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;hydrochloride

Uniqueness

N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride is unique due to its specific combination of functional groups and its ionic nature. This combination might confer unique chemical properties, such as solubility, reactivity, and biological activity, which could make it valuable for specific applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O.ClH/c1-15-9-11-17(12-10-15)22-20(24)13-19-18-8-6-5-7-16(18)14-21(2,3)23(19)4;/h5-12H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVPFOHSHDQDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=[N+](C(CC3=CC=CC=C32)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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